Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethyl, chloro, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the carboxylate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of two chloro substituents, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and properties .
Properties
Molecular Formula |
C12H10Cl2N2O2 |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-9(14)7-16(15-11)10-6-4-3-5-8(10)13/h3-7H,2H2,1H3 |
InChI Key |
SZRHLXXDKMJVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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